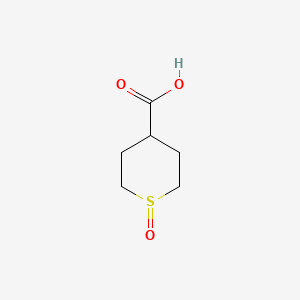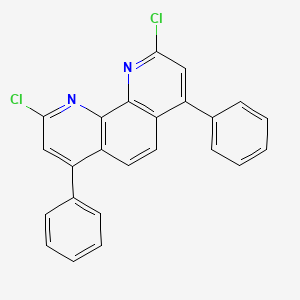
2,9-Dicloro-4,7-difenil-1,10-fenantrolina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,9-Dichloro-4,7-diphenyl-1,10-phenanthroline is a sensitizer used to enhance the efficiency of phosphorescent materials .
Synthesis Analysis
A new family of phenanthroline ligands was prepared. Hydrolysis of 4,7-dihalogenated 1,10-phenanthroline-2,9-diamides in acidic media leads to the formation of the corresponding 4,7-oxygenated derivatives . Another synthesis process includes the batch addition of formula III into O-phenylenediamine in concentrated hydrochloric acid solution, and react 2-10 hours at 50-90° C .Molecular Structure Analysis
The molecular formula of 2,9-Dichloro-4,7-diphenyl-1,10-phenanthroline is C24H14Cl2N2. Its molecular weight is 401.29 .Chemical Reactions Analysis
The coordination chemistry of 4,7-oxygenated 1,10-phenanthroline-2,9-diamides toward some lanthanide nitrates was investigated .Physical And Chemical Properties Analysis
The density of 2,9-Dichloro-4,7-diphenyl-1,10-phenanthroline is 1.343. It should be stored in an inert atmosphere at room temperature .Aplicaciones Científicas De Investigación
Síntesis de Derivados
El compuesto se utiliza en la síntesis de sus derivados. Por ejemplo, se han desarrollado nuevos enfoques para la síntesis de 4,7-dicloro-1,10-fenantrolinas y sus correspondientes derivados 9H-carbazol-9-il-, 10H-fenotiazin-10-il- y pirrolidin-1-il .
Caracterización Electroquímica y Espectroscópica
Se utiliza en la caracterización electroquímica y espectroscópica de 4,7-diamino-1,10-fenantrolinas y sus precursores .
Electrónica Orgánica
El compuesto encuentra aplicación en la electrónica orgánica, como células solares, transistores y diodos orgánicos emisores de luz (OLED) .
Células Solares Fotovoltaicas Orgánicas
2,9-Dimetil-4,7-difenil-1,10-fenantrolina (BCP), un derivado del compuesto, se utiliza ampliamente como material eficiente de bloqueo de huecos o excitones tanto en células fotovoltaicas (PV) como en dispositivos electroluminiscentes (EL) .
Diodos Orgánicos Emisores de Luz (OLED)
El compuesto y sus derivados se utilizan en la fabricación de OLED debido a su bajo orbital molecular más alto ocupado (HOMO) y su gran movilidad .
Evaluación Antiprotozoaria
Nuevos derivados de sales de 2,9-bis[(sustituido-aminometil)]-4,7-fenil-1,10-fenantrolina, que se consideran nuevos análogos bio-isósteros de fenantrolinas descritas previamente, se han diseñado y sintetizado para su evaluación antiprotozoaria .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds such as 4,7-diphenyl-1,10-phenanthroline are known to be used as electron transport / hole blocking layer (etl / hbl) in organic electronic devices .
Mode of Action
It is known that similar compounds interact with their targets by enabling electron transport .
Biochemical Pathways
It is known that similar compounds are involved in the electron transport process in organic electronic devices .
Pharmacokinetics
It is known that similar compounds are solution-processable, suggesting they may have good solubility .
Result of Action
Similar compounds are known to enable electron transport in organic electronic devices, which could result in the generation of light or electrical signals .
Action Environment
The action, efficacy, and stability of 2,9-Dichloro-4,7-diphenyl-1,10-phenanthroline can be influenced by various environmental factors. For instance, the performance of similar compounds in organic electronic devices can be affected by factors such as temperature, humidity, and the presence of other materials .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 2,9-Dichloro-4,7-diphenyl-1,10-phenanthroline are largely determined by its unique structure. It is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The effects of 2,9-Dichloro-4,7-diphenyl-1,10-phenanthroline on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects depend on the cell type and the concentration of 2,9-Dichloro-4,7-diphenyl-1,10-phenanthroline.
Molecular Mechanism
The molecular mechanism of action of 2,9-Dichloro-4,7-diphenyl-1,10-phenanthroline involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism is complex and depends on the specific biochemical context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,9-Dichloro-4,7-diphenyl-1,10-phenanthroline can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2,9-Dichloro-4,7-diphenyl-1,10-phenanthroline vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
2,9-Dichloro-4,7-diphenyl-1,10-phenanthroline is involved in various metabolic pathways, interacting with enzymes or cofactors . It can also affect metabolic flux or metabolite levels.
Transport and Distribution
2,9-Dichloro-4,7-diphenyl-1,10-phenanthroline is transported and distributed within cells and tissues in a manner that depends on its interactions with transporters or binding proteins . It can also affect its localization or accumulation.
Subcellular Localization
The subcellular localization of 2,9-Dichloro-4,7-diphenyl-1,10-phenanthroline and its effects on activity or function depend on targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
2,9-dichloro-4,7-diphenyl-1,10-phenanthroline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14Cl2N2/c25-21-13-19(15-7-3-1-4-8-15)17-11-12-18-20(16-9-5-2-6-10-16)14-22(26)28-24(18)23(17)27-21/h1-14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQFTFBKMWFBPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=CC4=C3N=C(C=C4C5=CC=CC=C5)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does the addition of chlorine atoms to the BPhen core structure impact its exciton diffusion properties?
A1: The research demonstrates that incorporating chlorine atoms into the 2,9 positions of the 4,7-diphenyl-1,10-phenanthroline (BPhen) core significantly influences its exciton diffusion capabilities. [] Specifically, the singlet exciton diffusion length increases from less than 1 nm for BPhen to (5.4 ± 1.2) nm for BPhen-Cl2. [] This suggests that the chlorine atoms likely improve the efficiency of energy transfer between molecules in the singlet state, possibly due to enhanced intermolecular interactions or altered energy levels. Conversely, the triplet exciton diffusion length decreases from (15.4 ± 0.4) nm for BPhen to (8.0 ± 0.7) nm for BPhen-Cl2. [] This decrease is attributed to the chlorine atoms promoting a shift towards short-range Dexter energy transfer mechanisms, which are less efficient for long-range triplet diffusion compared to the Förster mechanism dominant in BPhen. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

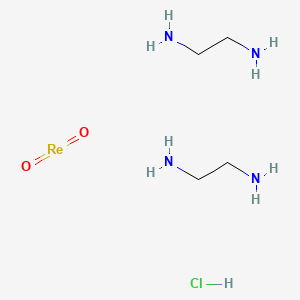
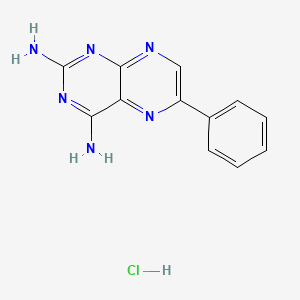

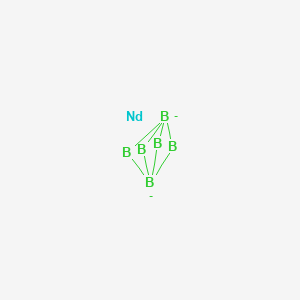
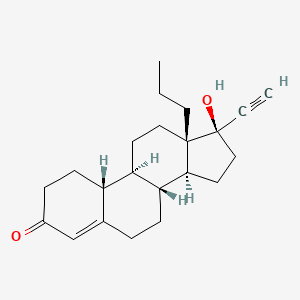
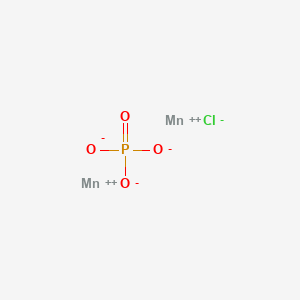
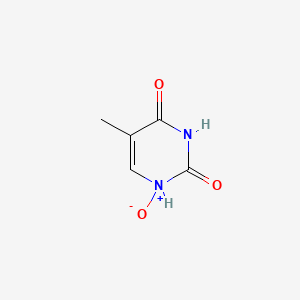
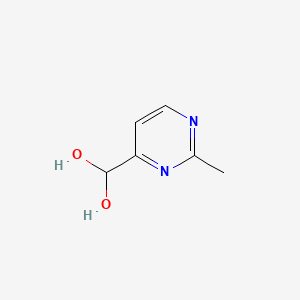
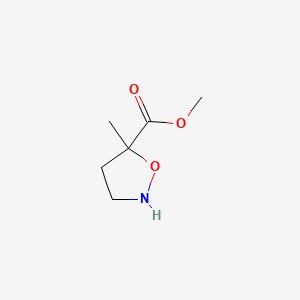
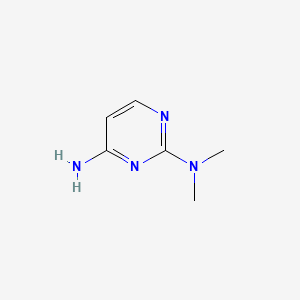
![16H-Benzo[1,10]phenanthro[2,3,4-kl]thioxanthene](/img/structure/B577300.png)
